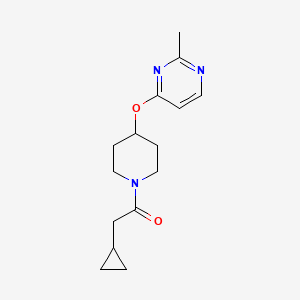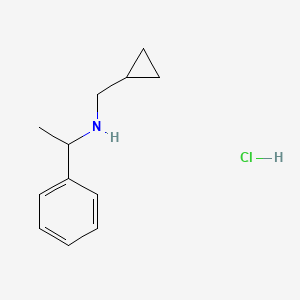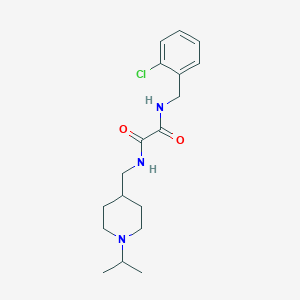![molecular formula C14H14N4OS B2520013 6-((2,5-dimethylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 877630-39-2](/img/structure/B2520013.png)
6-((2,5-dimethylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives involves a multi-step process. Starting with the preparation of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one through the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, followed by a reaction with acetic anhydride. Further chemical transformations include reactions with hydroxylamine hydrochloride, urea, thiourea, thiosemicarbazide, phenylhydrazine, and aromatic amines to yield various pyrazolo[3,4-d]pyrimidin-4-ones. Additionally, coupling with aromatic aldehydes produces a series of 3,6-dimethyl-5-(4-substitutedbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones .
Molecular Structure Analysis
The molecular structures of the synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives are confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, LC-MS, and elemental analysis. These techniques ensure the correct identification of the functional groups and the overall molecular framework of the compounds .
Chemical Reactions Analysis
The pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit a range of chemical reactivities, which are exploited to synthesize a variety of compounds with potential biological activities. For instance, the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine selectively produces a 4-substituted product . The versatility of these compounds is further demonstrated by their ability to undergo tandem aza-Wittig and annulation reactions, which are key steps in the synthesis of novel derivatives with potential herbicidal activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives are closely related to their molecular structure. The presence of various substituents on the pyrazolo[3,4-d]pyrimidin-4-one core influences properties such as solubility, melting point, and reactivity. These properties are essential for determining the compounds' suitability for further development as pharmaceutical agents or agrochemicals .
Anticancer and Herbicidal Activity
Some of the synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives have been tested for their biological activities. Notably, compounds such as 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one have shown potent antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Additionally, certain derivatives have demonstrated good inhibition activities against the root growth of Brassica napus and Echinochloa crusgalli, indicating potential herbicidal applications .
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their anticancer activity. A study by Abdellatif et al. (2014) focused on the synthesis of new compounds displaying significant antitumor activities, particularly against the MCF-7 human breast adenocarcinoma cell line. One compound, in particular, demonstrated potent inhibitory activity, indicating the therapeutic potential of these derivatives in cancer treatment Khaled R. A. Abdellatif, Eman K. A. Abdelall, M. Abdelgawad, R. Ahmed, R. B. Bakr, 2014.
Anti-inflammatory and Analgesic Activities
Compounds containing the pyrazolo[3,4-d]pyrimidin-4-one moiety have also been synthesized for their potential anti-inflammatory and analgesic effects. The molecular structure of these compounds plays a crucial role in their activity, with certain modifications leading to enhanced biological effects. This area of research is promising for the development of new therapeutic agents targeting inflammatory conditions and pain R. V. Antre, A. Cendilkumar, D. Goli, G. Andhale, R. Oswal, 2011.
Antimicrobial and Antibacterial Potential
Several studies have synthesized and evaluated pyrazolo[3,4-d]pyrimidin-4-one derivatives for their antimicrobial and antibacterial efficacy. Compounds with specific substitutions have shown promising activity against a range of bacterial and fungal strains, indicating their potential as leads in the development of new antimicrobial agents. This research suggests the applicability of these derivatives in addressing drug-resistant microbial infections M. E. Azab, M. Youssef, E. A. El-Bordany, 2013.
Enzyme Inhibition for Therapeutic Applications
The enzyme inhibitory activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been a focus of research due to its potential therapeutic applications. Compounds have been designed to target specific enzymes, offering pathways for the treatment of diseases through enzyme regulation. This area of study underscores the versatility of these derivatives in drug design and development B. Dumaitre, N. Dodic, 1996.
Propriétés
IUPAC Name |
6-[(2,5-dimethylphenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-8-3-4-9(2)10(5-8)7-20-14-16-12-11(6-15-18-12)13(19)17-14/h3-6H,7H2,1-2H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHQGVCMUKWYEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2,5-dimethylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2519930.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2519931.png)

![6,7-Dimethyl-3-[2-oxo-2-(3-pyridin-4-yloxyazetidin-1-yl)ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2519933.png)





![2-chloro-6-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2519945.png)

![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide](/img/structure/B2519947.png)
![Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate](/img/structure/B2519948.png)
![2-[(4-Fluorosulfonyloxyphenyl)sulfamoyl]-5-methylthiophene](/img/structure/B2519953.png)